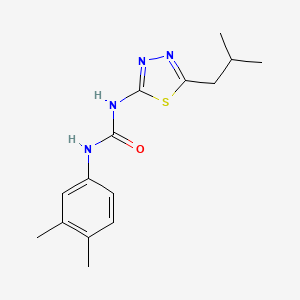
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a chemical compound that belongs to the family of herbicides. It is commonly known as pyroxasulfone and is used to control weeds in agricultural fields. Pyroxasulfone has gained popularity in recent years due to its high efficacy and low toxicity.
Wirkmechanismus
Pyroxasulfone works by inhibiting the growth of weeds. It does this by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. This leads to the accumulation of toxic intermediates, which ultimately causes the death of the weed.
Biochemical and Physiological Effects:
Pyroxasulfone has been shown to have a low toxicity to non-target organisms, including humans and animals. It is rapidly metabolized in the body and excreted in the urine. Pyroxasulfone has also been shown to have a low potential for bioaccumulation in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Pyroxasulfone has several advantages for lab experiments. It is highly effective against a wide range of weeds, making it a valuable tool for weed control research. Pyroxasulfone also has a low toxicity to non-target organisms, making it safe to use in lab experiments. However, pyroxasulfone can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for pyroxasulfone research. One area of interest is the development of new formulations that can improve the efficacy of pyroxasulfone. Another area of interest is the study of pyroxasulfone's impact on soil microbial communities. Finally, there is a need for further research on the environmental impact of pyroxasulfone, particularly on non-target organisms.
Synthesemethoden
Pyroxasulfone is synthesized by a multistep reaction process. The first step involves the chlorination of 2,4-dichloro-6-methylphenol to form 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole. The second step involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 2,4-dichloro-6-methylphenol-3,5-dimethylpyrazole to form N-(5-chloro-2-pyridinyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, which is pyroxasulfone.
Wissenschaftliche Forschungsanwendungen
Pyroxasulfone has been extensively studied for its weed control properties. It has been shown to be effective against a wide range of weeds, including those that are resistant to other herbicides. Pyroxasulfone has also been studied for its environmental impact. It has been shown to have a low toxicity to non-target organisms and is not persistent in the environment.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-4-10(16)5-11(17)14(8)21-7-13(20)19-12-3-2-9(15)6-18-12/h2-6H,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYRCURYVSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5823957.png)




